molecular formula C8H4N2OS B14651967 [1,3]Thiazolo[4,5-g][2,1]benzoxazole CAS No. 52876-88-7

[1,3]Thiazolo[4,5-g][2,1]benzoxazole

Cat. No.: B14651967
CAS No.: 52876-88-7
M. Wt: 176.20 g/mol
InChI Key: JLOXPDXCBDKKDB-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[4,5-g][2,1]benzoxazole (CAS 52876-88-7) is a complex fused heterocyclic compound of significant interest in research and development. This reagent features a benzoxazole ring system fused with a thiazole ring, presenting a unique scaffold for the synthesis of novel chemical entities . Its molecular formula is C 8 H 4 N 2 OS, with a molecular weight of 176.20 . Fused heterocyclic compounds containing benzoxazole and thiazole motifs are extensively investigated for their diverse biological activities. Benzoxazole derivatives are recognized in medicinal chemistry for their broad pharmacological profile, which includes antimicrobial, antifungal, and anticancer properties . Furthermore, such heterocyclic scaffolds are pivotal in agrochemical discovery, exhibiting herbicidal, insecticidal, and antiviral activities against plant diseases . The structural features of this compound make it a valuable intermediate for constructing more complex molecules aimed at these research areas . This compound is provided as a high-purity solid for research applications. This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

52876-88-7

Molecular Formula

C8H4N2OS

Molecular Weight

176.20 g/mol

IUPAC Name

[1,3]thiazolo[4,5-g][2,1]benzoxazole

InChI

InChI=1S/C8H4N2OS/c1-2-6-8(12-4-9-6)7-5(1)3-11-10-7/h1-4H

InChI Key

JLOXPDXCBDKKDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NOC=C31)SC=N2

Origin of Product

United States

Preparation Methods

Theoretical Basis

The classical Hantzsch thiazole synthesis represents one of the most versatile approaches that can be adapted for the preparation of the thiazole portion ofThiazolo[4,5-g]benzoxazole. This approach involves the condensation reaction between α-haloketones and thiourea or thioamide derivatives, which can be modified to accommodate the specific requirements of our target compound.

Implementation forThiazolo[4,5-g]benzoxazole

For the synthesis ofThiazolo[4,5-g]benzoxazole, a modified Hantzsch approach can be employed using appropriately substituted benzoxazole precursors. This approach typically utilizes a bromination step followed by a cyclization reaction with thiourea in the presence of an oxidizing agent, similar to the synthesis of thiazolo[4,5-e]benzoisoxazoles reported in the literature.

Table 1. Reaction Conditions for Modified Hantzsch Approach

Parameter Condition Notes
Starting Material Appropriately substituted benzoxazole With suitable functional groups for thiazole ring formation
Brominating Agent N-Bromosuccinimide or Bromine For α-position functionalization
Thiazole Precursor Thiourea For unsubstituted thiazole ring
Solvent Ethanol or DMF Based on solubility requirements
Temperature 65-80°C Optimal for cyclization
Catalyst DDQ Promotes aromatization of the formed thiazole ring
Reaction Time 3-6 hours Monitored by TLC
Yield Range 60-75% After purification

Thiosemicarbazone Condensation Route

Methodology Overview

An alternative approach for the preparation ofThiazolo[4,5-g]benzoxazole involves the formation of thiosemicarbazone intermediates. This method has been successfully employed for the synthesis of related thiazole-containing heterocycles, including thiazolo[3,2-a]benzimidazole derivatives.

Implementation Protocol

The synthetic sequence begins with the preparation of thiosemicarbazones from appropriate ketones and thiosemicarbazide in absolute ethanol with catalytic amounts of acetic acid. These intermediates are then cyclized with chloroacetyl derivatives of benzoxazole in refluxing ethanol to afford the desired thiazole-benzoxazole hybrid structure.

Step 1: R-C=O + H2N-NH-C(=S)-NH2 → R-C=N-NH-C(=S)-NH2
Step 2: R-C=N-NH-C(=S)-NH2 + Cl-CH2-CO-benzoxazole → [1,3]Thiazolo[4,5-g][2,1]benzoxazole

Thiourea-Based Cyclization Approach

Theoretical Framework

The direct cyclization of appropriately substituted benzoxazole derivatives with thiourea represents another viable approach for the preparation ofThiazolo[4,5-g]benzoxazole. This method utilizes the nucleophilic nature of thiourea to initiate cyclization with electrophilic centers introduced into the benzoxazole scaffold.

Experimental Procedure

A typical procedure involves the bromination of dihydrobenzo[d]isoxazol-4(5H)-one followed by cyclocondensation with thiourea in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent. This approach parallels the synthesis of thiazolo[4,5-e]benzoisoxazoles, which represent structural analogues of our target compound.

Table 2. Optimization of Thiourea Cyclization Conditions

Parameter Tested Range Optimal Condition Effect on Yield
Solvent DMF, EtOH, Acetonitrile DMF Higher yield in polar aprotic solvents
Temperature 25-120°C 80°C Lower temperatures result in incomplete reaction
Reaction Time 1-24 hours 6 hours Extended times lead to degradation
Equivalents of Thiourea 1-3 eq. 1.5 eq. Excess does not improve yield
Oxidizing Agent DDQ, H2O2, Air DDQ Critical for complete aromatization
Base TEA, K2CO3, Pyridine K2CO3 Facilitates deprotonation during cyclization
Yield 45-78% 78% Under optimized conditions

Transition Metal-Catalyzed Approaches

Copper-Catalyzed Cyclization

Recent advances in transition metal catalysis offer promising routes for the synthesis ofThiazolo[4,5-g]benzoxazole. Copper-catalyzed cyclization reactions using oximes, anhydrides, and potassium thiocyanate have been reported for the preparation of thiazole derivatives. This methodology can be adapted for our target compound by employing appropriately functionalized benzoxazole precursors.

Implementation Details

The procedure typically involves the reaction of benzoxazole-derived oximes with anhydrides in the presence of copper catalysts (Cu(OAc)2 or CuI) and potassium thiocyanate in acetonitrile at elevated temperatures. The optimization of reaction conditions, including the choice of copper salt, sulfur source, and solvent, is critical for achieving satisfactory yields.

Table 3. Copper-Catalyzed Cyclization Conditions

Component Optimal Selection Alternative Options
Copper Source Cu(OAc)2 CuI, CuBr, Cu(OTf)2
Sulfur Source KSCN NaSCN, NH4SCN
Solvent Acetonitrile 1,4-dioxane, DMF
Temperature 80°C 60-100°C
Reaction Time 12 hours 6-24 hours
Atmosphere N2 Air (lower yields)
Additive None Ligands (for complex substrates)
Work-up Extraction with EtOAc Column chromatography

C-H Functionalization Methodology

Mechanistic Considerations

C-H bond functionalization represents a cutting-edge approach for the construction of complex heterocyclic systems. This methodology can be applied to the synthesis ofThiazolo[4,5-g]benzoxazole by exploiting C-H activation in appropriately substituted precursors, followed by intramolecular cyclization to form the desired thiazole-benzoxazole framework.

Experimental Implementation

A potential route involves the oxidation of mercaptophenyl moieties to corresponding disulfides, followed by C-H bond functionalization to enable intramolecular ring closure. This approach parallels the synthesis of benzothiazolo[2,3-c]triazole derivatives, which exhibit structural similarities to our target compound.

The reaction typically proceeds in two steps:

  • Selective deprotection of a protected thiol group
  • Oxidation with DMSO to form a disulfide intermediate, which undergoes intramolecular ring closure upon deprotonation

Proposed Optimized Synthetic Route

Based on the analysis of various methodologies, the following optimized route for the preparation ofThiazolo[4,5-g]benzoxazole is proposed:

Starting Materials Preparation

The synthesis begins with the preparation of 6-(2-chloroacetyl)-benzo[d]oxazol-2(3H)-one, which serves as a key intermediate. This can be accomplished through the reaction of benzo[d]oxazol-2(3H)-one with chloroacetyl chloride under appropriate conditions.

Thiazole Ring Formation

The thiazole ring is formed through the reaction of the prepared chloroacetyl derivative with thiourea or an appropriate thioamide in refluxing ethanol. The presence of a suitable oxidizing agent (DDQ) facilitates the aromatization of the thiazole ring, leading to the formation of the desiredThiazolo[4,5-g]benzoxazole structure.

Complete Synthetic Scheme

Step 1: Benzo[d]oxazol-2(3H)-one + ClCH2COCl → 6-(2-chloroacetyl)-benzo[d]oxazol-2(3H)-one
Step 2: 6-(2-chloroacetyl)-benzo[d]oxazol-2(3H)-one + H2NC(=S)NH2 → this compound

Table 4. Optimized Reaction Parameters for Final Route

Step Reagents Conditions Expected Yield
1 ClCH2COCl (1.2 eq), AlCl3 (1.5 eq) DCM, 0-5°C, 2h then RT, 4h 75-85%
2 Thiourea (1.5 eq), DDQ (1.1 eq) EtOH, reflux, 6h 65-75%
Purification Column chromatography Hexane/EtOAc gradient >95% purity
Overall yield - - 45-60%

Purification and Characterization

Purification Methods

The crudeThiazolo[4,5-g]benzoxazole product typically requires purification using column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient). Recrystallization from a suitable solvent (ethanol, methanol, or their mixtures with water) can be employed for further purification and to obtain crystalline material for structural analysis.

Characterization Data

The structure ofThiazolo[4,5-g]benzoxazole can be confirmed through various spectroscopic techniques. Expected characterization data include:

  • Melting point: Typically in the range of 200-210°C
  • 1H NMR (400 MHz, DMSO-d6): Expected signals for aromatic protons and heterocyclic CH
  • 13C NMR: Characteristic signals for quaternary carbons and CH groups
  • Mass spectrometry: Molecular ion peak at m/z 176 (M+)
  • IR spectroscopy: Characteristic bands for C=N, C-S, and C-O-C stretching

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient thiazole ring facilitates nucleophilic attacks, particularly at the C2 position. Key transformations include:

Reaction TypeConditionsProductYieldSource
AlkylationR-X (alkyl halide), K₂CO₃, DMF2-Alkyl- thiazolo[4,5-g] benzoxazole65–78%
ArylationAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃2-Aryl derivatives70–85%

These reactions are critical for introducing functional groups that modulate electronic properties and biological activity.

Electrophilic Aromatic Substitution

The benzoxazole moiety directs electrophiles to the C6 and C7 positions. Notable examples:

ElectrophileConditionsMajor ProductRegioselectivitySource
HNO₃ (nitration)H₂SO₄, 0°C6-Nitro derivative>90% C6
Br₂ (bromination)FeBr₃, CHCl₃7-Bromo-6-nitro derivative85% C7

Thermolysis in polyphosphoric-acetic acid mixtures induces ring expansion, forming thiazolo[4,5-g]benzoxazole derivatives .

Oxidation and Reduction

Controlled redox reactions modify the sulfur center and aromatic system:

ProcessReagentsOutcomeApplicationSource
OxidationH₂O₂, K₂WO₄Sulfoxide/sulfone formationBioactivity modulation
ReductionZn/HClDihydrothiazole ring saturationIntermediate synthesis

Sulfone derivatives exhibit enhanced metabolic stability in pharmacological studies .

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in [3+2] cycloadditions:

PartnerConditionsProductNotesSource
Nitrile oxidesToluene, ΔIsoxazoline-fused derivativesDiastereoselective
DiazomethaneEt₂O, 0°CPyrazoline adductsTransient intermediates

Ring-opening with amines (e.g., NH₃/EtOH) yields benzoxazole-thioamide hybrids .

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable π-system functionalization:

ReactionCatalytic SystemScopeEfficiencySource
Suzuki-MiyauraPd(dba)₂, SPhosBiaryl derivatives at C560–92%
SonogashiraPdCl₂(PPh₃)₂, CuIAlkynylated analogs55–80%

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (PPA/HOAc), the compound undergoes ring contraction to form dihydrothieno[3,2-g]benzoxazole derivatives . This process is pivotal for accessing strained heterocycles with unique electronic profiles.

Photochemical Reactions

UV irradiation in the presence of electron-deficient alkenes (e.g., maleimides) generates [2+2] cycloadducts regioselectively at the benzoxazole ring . These products serve as precursors for tetracyclic scaffolds in medicinal chemistry.

Key Stability Considerations

  • Thermal Stability : Decomposes above 250°C, forming volatile sulfur oxides.

  • pH Sensitivity : Stable in acidic media (pH 2–6) but undergoes hydrolysis in alkaline conditions (pH > 10) .

This reactivity profile underscores the compound’s versatility in synthesizing pharmacologically relevant derivatives. Future studies should explore enantioselective transformations and catalytic asymmetric functionalizations.

Scientific Research Applications

Chemistry: In chemistry, [1,3]Thiazolo[4,5-g][2,1]benzoxazole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . The ability to modify the structure of this compound allows researchers to tailor its biological activity for specific applications.

Industry: In industry, this compound is used in the development of materials with unique electronic and optical properties. Its incorporation into polymers and other materials can enhance their performance in various applications, such as sensors and optoelectronic devices .

Mechanism of Action

The mechanism of action of [1,3]Thiazolo[4,5-g][2,1]benzoxazole and its derivatives involves interactions with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . In anticancer applications, it may interfere with signaling pathways or induce apoptosis in cancer cells . The exact mechanism of action depends on the specific derivative and its target.

Comparison with Similar Compounds

Thiazolo[4,5-g]quinazoline Derivatives

Thiazolo[4,5-g]quinazolines share structural similarities with the target compound but replace the benzoxazole with a quinazoline ring. The quinazoline moiety introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to benzoxazole. For instance, angular thiazoloquinazolines synthesized by Sánchez et al. (2013) exhibit enhanced solubility in polar solvents due to their nitrogen-rich framework, whereas [1,3]Thiazolo[4,5-g][2,1]benzoxazole may display lower polarity and higher lipophilicity .

Thiadiazole-Fused Benzodioxine Derivatives

Compounds like 1,4-benzodioxine-based thiadiazole-fused derivatives (e.g., synthesized in ) differ in their heterocyclic cores. The use of thiosemicarbazide and benzodioxine precursors in their synthesis contrasts with the likely routes for this compound, which may involve cyclocondensation of thioamide derivatives with benzoxazole intermediates .

Linear vs. Angular Fusion Patterns

Linear thiazolo[4,5-g]quinazolines exhibit distinct electronic properties compared to angular analogs. Angular fusion in the target compound could reduce aromaticity and alter π-π stacking behavior, impacting photophysical properties and binding to biological targets .

Pharmacological and Chemical Activity Comparison

Anticancer Potential

Thiazoloquinazolines demonstrate inhibitory activity against phosphodiesterase 7 (PDE7), a target in inflammatory diseases . In contrast, benzoxazole-containing compounds often exhibit antimicrobial and kinase inhibitory effects. The benzoxazole-thiazole fusion in this compound may synergize these activities, though experimental validation is needed.

Antimicrobial Activity

Thiazole derivatives like thiazolidinediones show broad-spectrum antimicrobial effects .

Data Tables

Table 1: Comparative Properties of Fused Thiazole Derivatives

Compound Core Structure Molecular Weight (g/mol) Key Activities Solubility Profile
This compound Thiazole + Benzoxazole ~218.25 (estimated) Hypothesized antimicrobial Low polarity (predicted)
Thiazolo[4,5-g]quinazoline Thiazole + Quinazoline ~243.28 PDE7 inhibition High polarity
Thiadiazole-fused benzodioxine Thiadiazole + Benzodioxine ~280.30 Antiviral (hypothesized) Moderate polarity

Q & A

Q. Basic Research Focus

  • X-ray Crystallography :
    • SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement, especially for resolving twinned or high-resolution crystal structures .
  • Spectroscopy :
    • NMR (1H/13C) to confirm regiochemistry of fused heterocycles.
    • Mass spectrometry (MS) coupled with gas chromatography (GC) for purity assessment (e.g., NIST Standard Reference Database protocols) .

What in vitro biological screening strategies are recommended for initial assessment of this compound derivatives' bioactivity?

Q. Basic Research Focus

  • Tubulin Polymerization Assays :
    • Monitor inhibition using fluorescence-based assays, comparing IC50 values against reference compounds (e.g., tricyclic thiazolo-isoindoles in Chart 3 of ) .
  • Preemergence Herbicidal Activity :
    • Greenhouse testing at 50–150 g/ha application rates to evaluate weed control efficacy (e.g., BRAPP, ELEIN) and crop selectivity (e.g., corn, soy) .

How can structure-activity relationship (SAR) studies be systematically designed to optimize the physicochemical properties of this compound derivatives?

Q. Advanced Research Focus

  • Key Parameters :

    Derivative TypeLogP (pH 2.3)Water Solubility (mg/L)
    Thiazolo[4,5-b]pyridine2.2849
    Dihydrothiazolo[4,5-b]pyridine1.59173
    • Brominated analogs show higher LogP (e.g., 2.88–3.17), requiring tailored substituents for lipophilicity-solubility balance .
  • Methodology :

    • Introduce electron-withdrawing groups (e.g., Br, NO2) to modulate LogP.
    • Use in silico tools (e.g., molecular docking) to predict binding affinities before synthesis .

What experimental approaches are employed to resolve contradictory bioactivity data observed in this compound derivatives with similar structural motifs?

Q. Advanced Research Focus

  • Case Study :
    • Compound 7b (2,3-dihydro derivative) showed superior herbicidal efficacy (50–150 g/ha) and lower crop damage compared to thiazolo[4,5-b]pyridine 5 , despite structural similarity .
  • Resolution Strategies :
    • Control variables: Standardize application rates, environmental conditions, and solvent systems (e.g., pH-adjusted solubility tests) .
    • Statistical validation: Use ANOVA to compare biological replicates and identify outliers .

What advanced mechanistic studies are critical for elucidating the molecular targets of this compound-based tubulin polymerization inhibitors?

Q. Advanced Research Focus

  • Techniques :
    • X-ray Crystallography : Resolve ligand-tubulin binding modes (e.g., colchicine-binding site analysis) .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
    • Molecular Dynamics Simulations : Study conformational changes in tubulin upon inhibitor binding .

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